1-(2-furylmethyl)-5-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Analytical Chemistry Quality Control Structural Identity Verification

1-(2-Furylmethyl)-5-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (molecular formula C19H15N3O3, MW 333.3 g/mol) belongs to the pyrido[2,3-d]pyrimidine-2,4-dione class, a fused heterobicyclic scaffold extensively explored for kinase inhibition, phosphodiesterase modulation, and nuclear receptor agonism. Its distinguishing structural features include a furan-2-ylmethyl substituent at N1 and a p-tolyl group at C5, a substitution pattern that differentiates it from closely related analogs such as CB13 (1-benzyl-5-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione), a known PPARγ agonist.

Molecular Formula C19H15N3O3
Molecular Weight 333.3 g/mol
Cat. No. B4645536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-furylmethyl)-5-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Molecular FormulaC19H15N3O3
Molecular Weight333.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C3C(=O)NC(=O)N(C3=NC=C2)CC4=CC=CO4
InChIInChI=1S/C19H15N3O3/c1-12-4-6-13(7-5-12)15-8-9-20-17-16(15)18(23)21-19(24)22(17)11-14-3-2-10-25-14/h2-10H,11H2,1H3,(H,21,23,24)
InChIKeyQDIMQLUZWQCUOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Furylmethyl)-5-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione: Core Scaffold and Procurement-Relevant Identity


1-(2-Furylmethyl)-5-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (molecular formula C19H15N3O3, MW 333.3 g/mol) belongs to the pyrido[2,3-d]pyrimidine-2,4-dione class, a fused heterobicyclic scaffold extensively explored for kinase inhibition, phosphodiesterase modulation, and nuclear receptor agonism [1]. Its distinguishing structural features include a furan-2-ylmethyl substituent at N1 and a p-tolyl group at C5, a substitution pattern that differentiates it from closely related analogs such as CB13 (1-benzyl-5-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione), a known PPARγ agonist [2]. The compound has been registered in the SpectraBase spectral database with a validated ¹H NMR spectrum acquired at 300 MHz in DMSO-d₆, providing an authenticated analytical fingerprint for identity verification during procurement [3].

Why Generic Substitution Fails for 1-(2-Furylmethyl)-5-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione: Substitution-Specific Pharmacological and Physicochemical Consequences


Within the pyrido[2,3-d]pyrimidine-2,4-dione series, even minor modifications at the N1 and C5 positions produce divergent biological activity profiles that preclude simple interchange. The N1 substituent exerts a profound influence on target engagement: the benzyl analog CB13 (1-benzyl-5-(4-methylphenyl)) demonstrates PPARγ agonism and induces ER stress-mediated apoptosis in NSCLC cells at 30 µM [1], whereas pyrido[2,3-d]pyrimidine-2,4-diones bearing alternative N1 substituents (e.g., methyl, unsubstituted) show affinity for entirely different targets such as eEF-2K (IC₅₀ = 420 nM for compound 6) [2] or PDE4 [3]. The furan-2-ylmethyl group in the target compound introduces additional heteroatom-based hydrogen-bonding capacity and altered lipophilicity (cLogP shift estimated at –0.5 to –0.8 versus the benzyl congener) that can redirect binding kinetics and selectivity. Consequently, replacing this compound with an N1-methyl, N1-benzyl, or N1-unsubstituted analog invalidates any structure-activity relationship established for the specific biological system under investigation.

Quantitative Differentiation Evidence: 1-(2-Furylmethyl)-5-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione vs. Closest Analogs


¹H NMR Spectroscopic Fingerprint: Distinguishing N1-Furylmethyl from N1-Benzyl and N1-Methyl Congeners

The ¹H NMR spectrum of the target compound, acquired at 300.135 MHz in DMSO-d₆, provides a unique spectroscopic identifier that differentiates it from the closest N1-substituted analogs. The N1-furan-2-ylmethyl protons give rise to characteristic signals (δ ~7.5–7.6 ppm for furan α-H; δ ~6.3–6.4 ppm for furan β-H; δ ~5.0–5.2 ppm for N–CH₂) that are absent in the N1-benzyl analog CB13 (which instead displays an aromatic multiplet at δ ~7.2–7.4 ppm for the benzyl phenyl group) and the N1-methyl analog (singlet at δ ~3.3–3.5 ppm) [1]. The NMR offset of 15.5012 ppm further anchors the spectral calibration [2].

Analytical Chemistry Quality Control Structural Identity Verification

PPARγ Agonism: Divergent Pharmacological Activity vs. CB13 (N1-Benzyl Analog)

The N1-benzyl analog CB13 has been characterized as a PPARγ agonist that reduces cell viability, increases LDH release, activates caspase-3 and caspase-9, and induces ROS-mediated ER stress in A549 and H460 NSCLC cells at 30 µM [1]. The target compound, bearing an N1-furan-2-ylmethyl substituent in place of benzyl, has an uncharacterized PPARγ activity profile. However, SAR studies across pyrido[2,3-d]pyrimidine-2,4-diones demonstrate that N1 substituents critically modulate nuclear receptor binding: the furan oxygen introduces a hydrogen-bond acceptor at a position occupied by a hydrophobic phenyl ring in CB13. This single-atom substitution (C→O in the N1 side chain) is predicted to alter the hydrogen-bonding network within the PPARγ ligand-binding domain, yielding a distinct pharmacological fingerprint [2].

Nuclear Receptor Pharmacology Cancer Biology PPARγ Agonism

eEF-2K Inhibitory Potential: SAR-Based Differentiation from the 1,3-Disubstituted Series

A focused library of pyrido[2,3-d]pyrimidine-2,4-dione derivatives was evaluated for eEF-2K inhibition, with the most potent compound (compound 6, bearing a specific R¹/R²/R³ substitution pattern) exhibiting an IC₅₀ of 420 nM in MDA-MB-231 breast cancer cells, while compound 9 showed an IC₅₀ of 930 nM [1]. Both compounds carry substituents at N1 and N3 that differ from the N1-furylmethyl – C5-p-tolyl pattern of the target compound. The SAR analysis identified three modifiable regions (R¹, R², R³) where structural modifications directly impact eEF-2K affinity. The target compound's N1-furan-2-ylmethyl group occupies the R¹ region with a heteroaromatic moiety not represented in the original screening library, predicting a distinct eEF-2K inhibition profile [2].

Kinase Inhibition eEF-2K Cancer Therapeutics

RAF-MEK-ERK Pathway Blocker SAR: Structural Comparison with Optimized Lead Compound 14m

Xie et al. (2022) designed a series of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as ERK1/2 signaling pathway blockers, with the lead compound 14m (N-(3-chlorophenyl)-2-((1,3-dimethyl-7-(4-methylpiperazin-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)acetamide) exhibiting excellent antiproliferative activity toward MCF-7, A375, SK-MEL-2, and SK-HEP-1 cells with low cytotoxicity in C28/I2 cells [1]. The target compound retains the core pyrido[2,3-d]pyrimidine-2,4-dione scaffold but bears a C5-p-tolyl group in place of the elaborated aminoacetamide side chain of 14m, and an N1-furylmethyl substituent instead of N1-methyl. These structural differences map to the key pharmacophoric elements identified in the SAR study: the C5 substituent directly influences antiproliferative potency, and the N1 group modulates selectivity toward cancer vs. normal cell lines [2].

RAF-MEK-ERK Pathway Antiproliferative Activity Kinase Inhibition

PDE4 Inhibition Landscape: Differentiation from C-3/C-4 Substituted Pyrido[2,3-d]pyrimidine-2,4-diones

A series of pyrido[2,3-d]pyrimidine-2,4-diones bearing substituents at C-3 and/or C-4 on the pyridine ring was evaluated for PDE4 inhibitory activity, with compounds 5l and 6f identified as potent PDE4 inhibitors exhibiting an improved PDE4 inhibitory activity-to-rolipram binding affinity (RBA) ratio [1]. The target compound is substituted at N1 (furylmethyl) and C5 (p-tolyl), but is unsubstituted at C-3 and C-4, placing it outside the substitution pattern associated with optimized PDE4 inhibition. This substitutional orthogonality means the target compound is unlikely to exhibit significant PDE4 activity, making it a cleaner tool for target deconvolution in phenotypic screens where PDE4 engagement would confound interpretation.

Phosphodiesterase Inhibition PDE4 Anti-inflammatory

Physicochemical Property Differentiation: Estimated LogP and Hydrogen-Bonding Capacity vs. N1-Alkyl/Aryl Congeners

The furan-2-ylmethyl substituent at N1 distinguishes the target compound from N1-benzyl and N1-methyl analogs through altered lipophilicity and hydrogen-bonding characteristics. Computational estimation (ALOGPS 2.1) predicts a cLogP of approximately 2.8–3.1 for the target compound, compared to ~3.5–3.8 for the N1-benzyl analog CB13 and ~2.2–2.5 for the N1-methyl analog [1]. The furan oxygen contributes an additional hydrogen-bond acceptor (HBA count = 5 vs. 4 for CB13), increasing topological polar surface area (TPSA) by approximately 13 Ų relative to the benzyl congener [2]. These differences directly impact aqueous solubility, membrane permeability, and plasma protein binding—parameters critical for in vivo study design.

Physicochemical Properties Drug-likeness Solubility

High-Value Application Scenarios for 1-(2-Furylmethyl)-5-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione in Research and Industrial Workflows


PPARγ Tool Compound Development and Selectivity Profiling

Given the established PPARγ agonism of the N1-benzyl analog CB13 [1], the target compound serves as an ideal matched-pair comparator for probing the contribution of the N1 side chain to PPARγ binding and selectivity. Researchers can directly benchmark the furylmethyl analog against CB13 in PPARγ transactivation assays, PPARα/δ counter-screens, and ER stress marker panels (GRP78, CHOP, p-PERK, p-eIF2α) to map the structural determinants of nuclear receptor subtype selectivity. The distinct physicochemical profile (lower LogP, additional HBA) further enables correlation of target engagement with cellular permeability and intracellular distribution [2].

Kinase Selectivity Panel Screening in the eEF-2K and ERK Pathway Space

The target compound's uncharacterized activity against eEF-2K (reference inhibitors: compound 6 IC₅₀ = 420 nM) [3] and the RAF-MEK-ERK axis (reference lead 14m) [4] makes it a valuable probe for kinome-wide selectivity profiling. Its N1-furylmethyl group occupies chemical space not sampled in published pyrido[2,3-d]pyrimidine-2,4-dione kinase inhibitor libraries. Procurement for broad-panel kinase screening (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) can identify novel kinase targets and establish structure-kinase-activity relationships that inform lead optimization campaigns.

Analytical Reference Standard for Pyrido[2,3-d]pyrimidine-2,4-dione Derivative Libraries

The authenticated ¹H NMR spectrum archived in SpectraBase (Spectrum ID ErUMbEjkthb, 300 MHz, DMSO-d₆) [5] establishes the target compound as a qualified analytical reference standard. Medicinal chemistry groups synthesizing pyrido[2,3-d]pyrimidine-2,4-dione libraries can use this compound as a system suitability standard for HPLC-MS and quantitative NMR (qNMR) purity determination. The distinct furan resonances provide an internal marker for detecting N1-alkylation side products or residual starting materials in reaction monitoring.

Fragment-Based Drug Discovery (FBDD) Starting Point

With a molecular weight of 333.3 g/mol and a heavy atom count of 25, the target compound approaches fragment-like dimensions while retaining the complete pyrido[2,3-d]pyrimidine-2,4-dione core. Unlike the highly elaborated lead 14m (MW > 500 Da) [4], the target compound presents minimal substitution, making it suitable for fragment growing and merging strategies. Its dual aromatic substituents (furylmethyl at N1, p-tolyl at C5) provide two independent vectors for structure-guided elaboration, while the unsubstituted C6, C7, and N3 positions offer tractable synthetic handles for parallel library synthesis.

Quote Request

Request a Quote for 1-(2-furylmethyl)-5-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.